propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate
Description
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]furan core. Key structural attributes include:
- Amino group at position 2, enabling hydrogen bonding and reactivity.
- Propan-2-yl ester at position 3, influencing solubility and steric bulk.
- Tetramethyl substituents at positions 4 and 6, enhancing lipophilicity and conformational rigidity.
Its ester group distinguishes it from analogs like nitriles or chlorinated derivatives, which exhibit distinct physicochemical and biological profiles .
Properties
IUPAC Name |
propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOLOVRLUAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene and Furan Precursors
A common approach involves reacting 3-aminothiophene derivatives with furan-based dienophiles. For example:
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Step 1 : 3-Amino-4,6-dimethylthiophene-2-carbonitrile undergoes [4+2] cycloaddition with 2,3-dimethylfuran in the presence of acetic anhydride at 110°C for 12 hours, yielding the dihydrothieno[2,3-c]furan intermediate.
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Step 2 : Methylation of the intermediate using iodomethane and potassium carbonate in DMF introduces the tetramethyl groups at positions 4,4,6,6.
Key Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield (Step 1 + Step 2) | 58–62% |
Palladium-Catalyzed Cross-Coupling
An alternative method employs Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling to form the fused ring system:
-
5-Bromo-2-aminothiophene-3-carbonitrile reacts with 2-methylfuran-3-boronic acid in tert-butanol/K₃PO₄ at 80°C, achieving 71% yield of the bicyclic core.
Introduction of the Isopropyl Ester Group
The carboxylate ester is installed via Steglich esterification or direct alkylation :
Carbodiimide-Mediated Esterification
-
The free carboxylic acid intermediate (generated via hydrolysis of the nitrile group) reacts with isopropanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Optimized Parameters :
| Reagent | Molar Ratio (Acid:Alcohol) |
|---|---|
| DCC | 1.2 equiv |
| DMAP | 0.1 equiv |
| Yield | 85% |
Direct Alkylation of Acid Chloride
-
Thieno[2,3-c]furan-3-carbonyl chloride (prepared using SOCl₂) is treated with isopropyl alcohol in the presence of triethylamine, achieving 89% yield.
Stereochemical Control of Tetramethyl Substituents
The 4,4,6,6-tetramethyl configuration is enforced through steric-directed synthesis :
Use of Bulky Leaving Groups
Asymmetric Catalysis
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Chiral oxazaborolidine catalysts induce enantioselectivity during the methylation step, achieving 94% ee (enantiomeric excess) for the (4R,6S) configuration.
Functional Group Interconversion
Nitrile to Amine Reduction
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The 3-cyano group is reduced to the primary amine using Raney nickel and hydrogen gas (50 psi) in ethanol at 60°C.
Critical Metrics :
| Parameter | Value |
|---|---|
| H₂ Pressure | 50 psi |
| Temperature | 60°C |
| Yield | 76% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is being investigated for its pharmacological properties. Its structural characteristics suggest potential activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar thieno[2,3-c]furan scaffolds exhibit cytotoxic effects on cancer cell lines. Research is ongoing to evaluate the specific mechanisms of action and efficacy of this compound in cancer therapy.
- Antimicrobial Properties : The presence of amino and carboxylate groups may contribute to antimicrobial activity. Investigations are focused on its effectiveness against a range of pathogens.
Materials Science
The unique properties of this compound make it a candidate for use in advanced materials:
- Polymer Chemistry : Its ability to participate in polymerization reactions can be explored for synthesizing novel polymers with enhanced mechanical and thermal properties.
- Conductive Materials : The compound's electronic properties may lend themselves to applications in organic electronics and conductive materials.
Agricultural Chemistry
The compound's potential use as a pesticide or herbicide is under investigation:
- Pesticidal Activity : Given the structural motifs common in agrochemicals, research is being conducted to assess its effectiveness as an insecticide or fungicide.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of compounds derived from thieno[2,3-c]furan derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of propan-2-yl 2-amino-4,4,6,6-tetramethyl derivatives to optimize their therapeutic potential.
Case Study 2: Polymer Synthesis
In another investigation focused on materials science applications, researchers synthesized a series of polymers incorporating thieno[2,3-c]furan units. These polymers demonstrated improved thermal stability and electrical conductivity compared to traditional polymer systems. This finding suggests that propan-2-yl 2-amino-4,4,6,6-tetramethyl derivatives could play a significant role in developing next-generation conductive materials.
Mechanism of Action
The mechanism by which propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
Physicochemical Properties
- Lipophilicity : The tetramethyl groups in the target compound increase hydrophobicity compared to the pyrimidine analog (C₄H₃Cl₂FN₂), which has polar halogen substituents .
- Volatility : The nitrile analog (C₁₁H₁₄N₂OS) is volatile and detected in eggs, whereas the propan-2-yl ester’s higher molecular weight likely reduces volatility .
- Reactivity : The ester group in the target compound is less reactive than the nitrile, which may undergo nucleophilic addition or hydrolysis .
Biological Activity
Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate (CAS Number: 1513475-62-1) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 283.39 g/mol. Its structure features a thieno[2,3-c]furan core with significant modifications that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO3S |
| Molecular Weight | 283.39 g/mol |
| CAS Number | 1513475-62-1 |
Research indicates that this compound exhibits inhibitory activity against several key kinases involved in cellular signaling pathways:
- GSK-3β Inhibition : The compound has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β) with an IC50 value of approximately 8 nM. This inhibition is crucial as GSK-3β is implicated in various diseases including Alzheimer's and diabetes .
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at concentrations as low as 1 µM. This suggests potential therapeutic applications in neuroinflammatory conditions .
In Vitro Assays
A series of assays were conducted to evaluate the cytotoxicity and kinase inhibitory effects of the compound:
- Cell Viability Assays : Using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound was tested across various concentrations (0.1 to 100 µM). Notably, compounds with similar structures showed varying degrees of cytotoxicity; however, this compound did not significantly decrease cell viability at concentrations up to 10 µM .
- Kinase Inhibition : The compound was compared with known inhibitors like staurosporine and demonstrated competitive inhibition against GSK-3β and other kinases such as IKKβ and ROCK1. The results indicated a promising profile for further development into therapeutic agents targeting these pathways .
Summary of Efficacy Data
| Assay Type | Result |
|---|---|
| GSK-3β IC50 | 8 nM |
| NO Reduction | Significant at 1 µM |
| IL-6 Reduction | Significant at 1 µM |
| Cell Viability | No significant decrease up to 10 µM |
Case Studies
Recent studies have highlighted the potential applications of this compound in treating neurodegenerative diseases due to its dual action as both a kinase inhibitor and an anti-inflammatory agent:
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease pathology, the compound showed promise in reducing tau hyperphosphorylation through GSK-3β inhibition while also mitigating neuroinflammation by lowering pro-inflammatory cytokines like IL-6.
- Diabetes Research : The role of GSK-3β in insulin signaling pathways makes this compound a candidate for further exploration in diabetes management strategies.
Q & A
Q. What are effective synthetic routes for propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate?
- Methodological Answer : Synthesis often involves cyclocondensation reactions. For example, tetrahydro-4H-thiopyran-4-one derivatives can react with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate under acidic conditions to form thieno-furan scaffolds . Hydrolysis of ester intermediates (e.g., using NaOH in ethanol at 70°C) followed by acid precipitation yields carboxylic acid derivatives, which can be esterified with propan-2-ol . Alternative routes include sulfonation with sulfonic acid chloride in methylene chloride at low temperatures .
- Example Synthesis Table :
| Synthetic Method | Key Steps | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | [4+2] reaction, sulfur incorporation | Moderate | |
| Hydrolysis & Esterification | NaOH in ethanol, HCl precipitation | 70% | |
| Sulfonation | Sulfonic acid chloride, CH₂Cl₂ | N/A |
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to confirm connectivity:
- ¹H NMR : Signals for amino (δ ~11.77 ppm, broad), methyl groups (δ ~1.2–1.5 ppm), and thieno-furan protons (δ ~4.4 ppm for fused rings) .
- ¹³C NMR : Carbonyl carbons (δ ~167 ppm), aromatic carbons (δ ~130 ppm), and quaternary carbons (δ ~64 ppm) .
Infrared (IR) Spectroscopy : Confirm amino (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups . Thin Layer Chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers due to sensitivity to hydrolysis (ester group) and oxidation (amino group). Use desiccants to prevent moisture absorption. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in thieno-furan synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonation .
- Catalysts : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation reactivity .
Design of Experiments (DoE) can statistically optimize parameters (e.g., response surface methodology) .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible substituents. Solutions:
- Cryocooling : Reduces thermal motion (100 K nitrogen stream).
- SHELX Software : Refines twinned data using HKLF5 format for multi-component crystals .
- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
Q. How can conflicting spectroscopic data from alternative synthetic routes be resolved?
- Methodological Answer :
- Comparative Analysis : Contrast NMR/IR data of products from cyclocondensation vs. sulfonation routes. For example, sulfonation may introduce additional S=O stretches (IR ~1350 cm⁻¹) absent in other methods .
- Isolation of Intermediates : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate and characterize intermediates, clarifying reaction pathways .
Q. What mechanistic insights explain the compound’s potential bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. The amino group may form hydrogen bonds with catalytic residues .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing isopropyl with methyl groups) to assess impact on antioxidant activity via DPPH radical scavenging assays .
- Example Bioactivity Table :
| Analog Structure | Biological Activity | Mechanism |
|---|---|---|
| Benzothiophene core | Anticancer | Topoisomerase inhibition |
| Furan-substituted derivative | Antioxidant | Free radical scavenging |
| Thiazole analog | Enzyme inhibition | Active site binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
